Methyl palmitate

Catalog No.
S603743
CAS No.
112-39-0
M.F
C17H34O2
M. Wt
270.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl palmitate

CAS Number

112-39-0

Product Name

Methyl palmitate

IUPAC Name

methyl hexadecanoate

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3

InChI Key

FLIACVVOZYBSBS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC

Solubility

Insol in water; very sol in ethyl alc, acetone; sol in ether
Insoluble in water, soluble in alcohol and ethe

Synonyms

Hexadecanoic Acid Methyl Ester; Palmitic Acid Methyl Ester; Edenor ME-C 16-80MY; Emery 2216; Metholene 2216; Methyl Hexadecanoate; Methyl n-Hexadecanoate; Methyl Palmitate; NSC 4197; Pastell M 16; Uniphat A60; n-Hexadecanoic Acid Methyl Ester;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC

Cardiovascular Research:

  • Cardioprotection: Studies suggest methyl palmitate might possess cardioprotective properties. Research has shown that it may help reduce heart tissue damage following ischemia-reperfusion injury, a condition that occurs when blood flow is restored to an area after a period of blockage [].

Anti-inflammatory and Anti-fibrotic Effects:

  • Lung and Liver: Methyl palmitate's potential anti-inflammatory and anti-fibrotic properties are being investigated in the context of lung and liver diseases. Studies have observed its ability to lessen inflammation and fibrosis in animal models of lung and liver injury [, ].

Other Areas of Research:

  • Methyl palmitate is also being studied in other areas, including its potential role in retinal function and as a food additive [, ]. However, more research is needed to fully understand its effects in these contexts.

Methyl palmitate is an organic compound with the chemical formula C17_{17}H34_{34}O2_2. It is classified as a fatty acid methyl ester, specifically the methyl ester of palmitic acid, which is a saturated fatty acid commonly found in animal and plant fats. Methyl palmitate appears as a colorless liquid or solid at room temperature and has a characteristic fatty odor. It is primarily utilized in various industrial applications, including cosmetics, food products, and biodiesel production.

  • Mild irritant: Prolonged or repeated skin contact may cause mild irritation.
  • Combustible: Methyl palmitate is combustible and can burn if exposed to high heat or open flames.
, primarily involving esterification and hydrolysis. In esterification, methyl palmitate can be synthesized by reacting palmitic acid with methanol in the presence of an acid catalyst. Conversely, hydrolysis of methyl palmitate can occur in the presence of water and an acid or base catalyst, yielding palmitic acid and methanol.

Additionally, methyl palmitate participates in combustion reactions. Studies have shown that its pyrolysis involves complex mechanisms leading to the formation of smaller hydrocarbons and carbon dioxide . The reaction kinetics indicate that hydrogen abstraction reactions are significant at elevated temperatures (700–1500 K), contributing to its breakdown .

Methyl palmitate exhibits notable biological activity. Research indicates that it plays a role in metabolic responses, particularly by inducing the production of prostaglandin J2, which has anti-inflammatory properties. Moreover, it has been observed to inhibit cyclic adenosine monophosphate accumulation, suggesting potential implications in cellular signaling pathways .

In honey bees, methyl palmitate functions as a brood pheromone alongside other methyl esters, indicating its role in social communication within insect species .

Methyl palmitate can be synthesized through various methods:

  • Esterification: The most common method involves the reaction of palmitic acid with methanol using an acid catalyst.
    Palmitic Acid+MethanolMethyl Palmitate+Water\text{Palmitic Acid}+\text{Methanol}\rightarrow \text{Methyl Palmitate}+\text{Water}
  • Transesterification: This method involves the conversion of triglycerides (fats/oils) into methyl esters using methanol and a catalyst, typically used in biodiesel production.
  • Microbial Fermentation: Certain microorganisms can produce methyl palmitate through fermentation processes involving fatty acids.

Methyl palmitate has diverse applications across various industries:

  • Cosmetics: Used as an emollient and thickening agent in creams and lotions.
  • Food Industry: Acts as a flavoring agent and food additive.
  • Biodiesel Production: Serves as a feedstock for biodiesel synthesis due to its favorable combustion properties.
  • Pharmaceuticals: Utilized in drug formulations for its solubility properties.

Interaction studies involving methyl palmitate have focused on its effects on cellular processes and metabolic pathways. For instance, its ability to modulate prostaglandin production suggests interactions with inflammatory pathways . Additionally, studies on its combustion characteristics provide insights into its environmental impact when used as a fuel source .

Methyl palmitate shares structural similarities with other fatty acid methyl esters. Here are some comparable compounds:

Compound NameChemical FormulaUnique Characteristics
Methyl StearateC19_{19}H38_{38}O2_2Derived from stearic acid; higher melting point than methyl palmitate.
Methyl OleateC18_{18}H34_{34}O2_2Unsaturated fatty acid; more fluid at room temperature.
Methyl LaurateC12_{12}H24_{24}O2_2Shorter carbon chain; used in personal care products for its antimicrobial properties.

Uniqueness of Methyl Palmitate: Methyl palmitate is distinct due to its intermediate carbon chain length (C17_{17}), which provides a balance between solid and liquid states at room temperature, making it versatile for various applications.

Solvent-Free Esterification Approaches

Solvent-free methods have gained prominence due to their environmental benefits, reduced energy consumption, and simplified purification processes. These systems often employ solid acid catalysts to enhance reaction efficiency.

Sulfated Zirconia Catalysts

Sulfated zirconia (SZ) is a superacid catalyst ($$ \text{H}_0 < -12 $$) renowned for its high thermal stability and reusability. Its synthesis involves sulfating zirconium hydroxide with sulfuric acid or ammonium sulfate, creating strong Brønsted and Lewis acid sites.

Key Advancements:

  • Conventional SZ: Achieves 90% methyl palmitate yield at 60°C in 6 hours with 6 wt% catalyst loading.
  • Solvent-Free SZ Synthesis: Direct calcination of $$ \text{Zr(OH)}4 $$ and $$ (\text{NH}4)2\text{SO}4 $$ at 450–650°C produces mesoporous SZ with high acidity ($$ \text{>1.2 mmol NH}_3/\text{g} $$).
  • Modified SZ: Incorporating gallium oxide (5–10% $$ \text{Ga}2\text{O}3 $$) enhances surface area ($$ \text{>200 m}^2/\text{g} $$) and catalytic activity, achieving 97% yield in esterification.

Mechanism: The reaction follows a Langmuir-Hinshelwood model, where palmitic acid adsorbs onto Lewis acid sites, and methanol interacts with Brønsted sites, facilitating proton transfer and ester formation.

Table 1: Performance of Sulfated Zirconia Catalysts

Catalyst TypeTemperature (°C)Time (h)Yield (%)Surface Area ($$ \text{m}^2/\text{g} $$)Source
Conventional SZ60690120
Solvent-Free SZ (450°C)80397210
$$ \text{Ga}2\text{O}3 $$-SZ70295235

Template-Assisted Mesoporous Catalysts

Mesoporous sulfated zirconia, synthesized using surfactants like cetyltrimethylammonium bromide (CTAB), offers high surface area and tailored pore structures for improved mass transfer.

Synthesis Protocol:

  • Sol-Gel Method: CTAB templates guide the formation of hexagonal mesopores (2–5 nm diameter).
  • Sulfation: Post-synthesis treatment with $$ \text{H}2\text{SO}4 $$ introduces acidic sites.

Performance Metrics:

  • Conversion Efficiency: 95% at 65°C with 5 wt% catalyst.
  • Reusability: Retains 85% activity after five cycles due to structural stability.

Advantages:

  • Reduced diffusion limitations enhance reaction kinetics.
  • Tunable acidity ($$ \text{0.8–1.5 mmol H}^+/\text{g} $$) accommodates diverse feedstocks.

Halogen-Free Acidic Catalysts

Traditional catalysts like $$ \text{H}2\text{SO}4 $$ pose corrosion and waste disposal challenges. Halogen-free alternatives, such as quaternary ammonium sulfonates, offer sustainable solutions.

Notable Catalysts:

  • Trimethylcyclohexylammonium Sulfonate (TCyAMsO): Achieves 93% yield at 60°C with 30 mol% loading.
  • Methanesulfonate-Based Ionic Liquids: Operate under mild conditions (25–40°C) with 82–97% efficiency.

Mechanistic Insight: These catalysts stabilize the tetrahedral intermediate via hydrogen bonding, accelerating acyl-oxygen cleavage without generating toxic byproducts.

Table 2: Halogen-Free Catalytic Systems

CatalystTemperature (°C)Time (min)Yield (%)Acid Strength ($$ \text{H}_0 $$)Source
TCyAMsO6012093-2.8
$$ \text{CH}3\text{SO}3\text{H}/\text{Al}2\text{O}3 $$802097-3.5
Ionic Liquid ([BMIM][HSO4])2518082-1.2

Deep eutectic solvents represent a revolutionary approach to green synthesis of methyl palmitate, offering a catalyst-free method that combines environmental sustainability with high efficiency. These solvents, formed by mixing hydrogen bond acceptors with hydrogen bond donors, provide unique properties that make them ideal for esterification reactions [1] [2].

Optimal DES Composition and Preparation

The most effective deep eutectic solvent system for methyl palmitate synthesis consists of choline chloride and ethylene glycol in a 1:5 molar ratio [2]. This specific composition demonstrated superior catalytic activity compared to other DES combinations, including choline chloride-urea (42.6% yield) and choline chloride-glycerol (36.6% yield) [2]. The preparation involves heating the components to 60°C for 60 minutes with constant stirring until a homogeneous liquid forms [2].

Alternative DES formulations have also shown promise. Research by other groups utilized tetramethylammonium chloride and acetic acid (1:2 ratio), achieving yields of 92.5% under optimized conditions [1]. The versatility of DES systems allows for fine-tuning of properties based on the specific requirements of the synthesis process.

Reaction Optimization Parameters

The optimization of DES-catalyzed methyl palmitate synthesis involves several critical parameters:

Temperature Effects: The reaction temperature range of 30-60°C represents an optimal balance between reaction rate and methanol volatility. Higher temperatures (above 90°C) resulted in decreased yields due to methanol evaporation [2]. The relatively low temperature requirement contributes to the energy efficiency of the DES method.

Solvent Ratios: The methanol to DES ratio significantly impacts reaction efficiency. A 20% (v/v) DES concentration in methanol provided the highest yield [2]. This ratio optimizes the balance between catalytic activity and reaction medium viscosity, ensuring adequate mass transfer while maintaining catalytic effectiveness.

Substrate Ratios: The methanol to palmitic acid ratio of 10:1 (mol/mol) proved optimal for complete conversion [2]. This excess of methanol drives the equilibrium toward ester formation while avoiding excessive dilution that could reduce reaction rates.

Mechanistic Advantages

DES systems offer several mechanistic advantages over traditional catalysts:

  • Dual Functionality: DES acts simultaneously as both solvent and catalyst, eliminating the need for separate catalytic species [2].
  • Hydrogen Bonding Networks: The extensive hydrogen bonding in DES systems facilitates proton transfer mechanisms essential for esterification [2].
  • Charge Delocalization: The ionic nature of DES components provides charge stabilization that enhances reaction kinetics [2].

Performance Metrics

The DES-catalyzed synthesis demonstrates exceptional performance characteristics:

  • Yield: 92.5% under optimal conditions [1] [2]
  • Method Recovery: 99.2-99.8% [2]
  • Precision: Relative standard deviations less than 5% [2]
  • Linearity: R² > 0.9975 across the concentration range of 0.25-2.00 mg/mL [2]

Biodiesel Production from Renewable Feedstocks

The utilization of renewable feedstocks for methyl palmitate production represents a cornerstone of sustainable biodiesel technology. This approach addresses both the environmental concerns associated with fossil fuel dependence and the economic challenges of biodiesel production costs.

Microalgae-Based Feedstocks

Microalgae have emerged as particularly promising feedstocks due to their high lipid content and rapid growth rates. Tetradesmus obliquus and Monoraphidium sp. represent two species with distinct advantages for methyl palmitate production [3].

Tetradesmus obliquus exhibits a lipid content of 41.8% with a biomass productivity of 0.105 g/L. This species demonstrates superior oxidative stability and cold flow properties, making it suitable for varying climatic conditions [3]. The fatty acid profile is predominantly composed of carbon-16 and carbon-18 fatty acids, ideal for biodiesel synthesis.

Monoraphidium sp. achieves higher biomass productivity (0.43 g/L) and lipid accumulation (50.6%) compared to Tetradesmus obliquus [3]. The species contains significant proportions of palmitic acid (C16:0) and oleic acid (C18:1), contributing to biodiesel quality that meets established standards.

Optimization of Cultivation Conditions

The cultivation optimization for microalgae-based methyl palmitate production involves several key parameters:

Nitrogen-to-Phosphorus Ratios: Balanced N:P ratios of 1:1 significantly enhance both biomass and lipid yields in both species [3]. This nutritional balance is critical for maximizing the palmitic acid content while maintaining sustainable growth rates.

Light Intensity: Moderate light intensity (2.6 klux) provides optimal conditions for lipid accumulation without causing photoinhibition [3]. This intensity level maximizes photosynthetic efficiency while promoting lipid synthesis pathways.

Temperature Control: Maintaining temperatures between 25-30°C optimizes both growth and lipid production, with specific temperature optima varying between species [3].

Waste Cooking Oil Utilization

Waste cooking oil represents a significant renewable feedstock for methyl palmitate production, offering both economic and environmental benefits [4] [5]. The major fatty acid methyl esters produced include methyl oleate, methyl linoleate, methyl palmitate, and methyl stearate [4].

Optimization Parameters for Waste Cooking Oil:

  • Methanol to Oil Ratio: 6:1 to 12:1 molar ratios provide optimal conversion [4]
  • Catalyst Concentration: 1-2% NaOH or KOH loading [4]
  • Reaction Temperature: 60-70°C for base-catalyzed transesterification [4]
  • Reaction Time: 1-2 hours for complete conversion [4]

Quality Assessment and Standards Compliance

The biodiesel produced from renewable feedstocks consistently meets international quality standards:

Kinematic Viscosity: 3.43 cSt at 40°C for biodiesel/diesel blends (30:70) [4]
Cold Flow Properties: Crystallization onset at -10.1°C for pure biodiesel [4]
Thermal Stability: Demonstrated through thermogravimetric analysis up to 650°C [4]

Economic and Environmental Considerations

The economic viability of renewable feedstock utilization depends on several factors:

  • Feedstock Cost: Waste oils and non-edible sources provide cost advantages over edible oils
  • Processing Efficiency: Optimized reaction conditions minimize energy consumption
  • Yield Optimization: High conversion rates (94-99%) ensure economic feasibility

Environmental benefits include:

  • Carbon Footprint Reduction: Renewable feedstocks provide neutral or negative carbon emissions
  • Waste Utilization: Conversion of waste oils reduces disposal problems
  • Biodegradability: Methyl palmitate and related esters are readily biodegradable

Microwave-Assisted Reactions

Microwave-assisted synthesis represents a transformative approach to methyl palmitate production, offering dramatic improvements in reaction rates, energy efficiency, and product quality. This technology leverages the selective heating capabilities of microwave radiation to enhance esterification kinetics while maintaining mild reaction conditions.

Microwave Enhancement Mechanisms

The effectiveness of microwave-assisted esterification stems from several fundamental mechanisms:

Dielectric Heating: Microwave radiation at 2.45 GHz frequency causes rapid rotation of polar molecules, generating uniform heating throughout the reaction mixture [6] [7]. This selective heating of polar components (methanol, acids) accelerates the esterification process while maintaining overall system stability.

Molecular Activation: The oscillating electromagnetic field promotes molecular collisions and increases the probability of successful reactions [6]. This non-thermal effect contributes to reaction rate enhancements beyond what would be achieved through conventional heating alone.

Mass Transfer Enhancement: The uniform heating profile eliminates hot spots and temperature gradients, improving mass transfer between reactants and reducing diffusion limitations [7].

Optimization Parameters

The optimization of microwave-assisted methyl palmitate synthesis involves careful control of multiple parameters:

Power Settings: Optimal microwave power ranges from 100-800 W, depending on reaction scale and vessel design [6] [7]. Higher power levels (>400 W) may cause rapid methanol evaporation, while lower powers may result in incomplete conversion.

Temperature Control: Reaction temperatures of 55-80°C provide optimal balance between reaction rate and product stability [6]. The precise temperature control possible with microwave heating allows for fine-tuning of reaction conditions.

Reaction Time: Microwave-assisted reactions achieve completion in 1-60 minutes, representing a dramatic reduction compared to conventional heating methods that require 1-2 hours [6] [7]. Some optimized systems achieve 98% conversion in as little as 5 minutes.

Catalyst Loading: Reduced catalyst requirements (0.5-8 wt%) are possible due to enhanced reaction kinetics [6]. This reduction in catalyst usage decreases both costs and environmental impact.

Reaction Kinetics and Mechanism

The kinetics of microwave-assisted esterification demonstrate significant improvements over conventional methods:

Rate Enhancement: Microwave heating provides reaction rate improvements of up to 4000 times compared to conventional acid-catalyzed transesterification [7]. This enhancement results from both thermal and non-thermal effects of microwave radiation.

Activation Energy Reduction: The microwave field reduces the apparent activation energy for esterification reactions, allowing reactions to proceed at lower temperatures [8].

Equilibrium Shift: Rapid heating and uniform temperature distribution help drive the equilibrium toward product formation while minimizing side reactions [6].

Performance Characteristics

Microwave-assisted synthesis demonstrates superior performance across multiple metrics:

Conversion Efficiency: Yields of 95-99% are routinely achieved under optimized conditions [6] [7]. The highest reported yields exceed 99% for specific feedstock-catalyst combinations.

Energy Efficiency: Energy consumption is reduced by 10-fold compared to conventional heating methods [7]. This improvement stems from direct heating of reactants rather than heating of reaction vessels and surrounding equipment.

Product Quality: Microwave-assisted reactions produce cleaner products with fewer by-products, simplifying downstream purification processes [7].

Process Scalability: The technology is readily scalable from laboratory to industrial applications, with consistent performance across different scales [7].

Comparative Analysis with Conventional Methods

The advantages of microwave-assisted synthesis become apparent when compared to conventional heating methods:

ParameterConventional HeatingMicrowave-Assisted
Reaction Time1-2 hours1-60 minutes
Temperature40-100°C55-80°C
Energy ConsumptionHigh10-fold reduction
Product PurityModerateHigh
Catalyst RequirementsHighReduced
ScalabilityLimitedExcellent

The microwave-assisted approach consistently demonstrates superior performance across all measured parameters, establishing it as a preferred method for industrial methyl palmitate production.

Physical Description

Liquid
Colorless liquid; mp = 29.5 deg C; [Hawley] Clear liquid; mp = 26-29 deg C; [MSDSonline]

Color/Form

Colorless liq

XLogP3

7.9

Hydrogen Bond Acceptor Count

2

Exact Mass

270.255880323 g/mol

Monoisotopic Mass

270.255880323 g/mol

Boiling Point

417 °C

Heavy Atom Count

19

LogP

7.38 (LogP)
7.38
log Kow= 7.38

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical solid

Melting Point

30 °C

UNII

DPY8VCM98I

GHS Hazard Statements

Aggregated GHS information provided by 1667 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 102 of 1667 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1565 of 1667 companies with hazard statement code(s):;
H315 (88.05%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (11.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000604 [mmHg]
6.04X10-5 @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

112-39-0

Absorption Distribution and Excretion

RETENTION & DISTRIBUTION OF (14)-CARBON ACTIVITY IN TISSUE LIPIDS AND FATTY ACIDS WERE DETERMINED 2 DAYS AFTER ADMIN OF (14)C-LABELED PALMITATE METHYL ESTER BY STOMACH TUBE. RETENTION WAS LOW IN YOUNG RATS WITHOUT ADIPOSE TISSUE. RETENTION IN THE BRAIN WAS FOUND AFTER 17 DAYS. THE HIGHEST LEVEL OF ACTIVITY WAS FOUND IN THE CARCASS.

Wikipedia

Methyl palmitate

Biological Half Life

THE UTILIZATION OF (14)C-LABELED PALMITIC ACID BY RATS WAS DETERMINED BY THE LEVEL OF (14)-CARBON IN EXPIRED AIR AFTER ADMIN OF PALMITATE METHYL ESTER BY STOMACH TUBE. TWO SUCCESSIVE PEAKS IN THE OUTPUT OF LABELED CO2 OCCURRED, AT 3 & 18 HR. PALMITIC ACID ADMIN WAS ONLY HALF THE SIZE OF THE 1ST PEAK. THE 2 SUCCESSIVE PEAKS INDICATED A RECIRCULATION OF FATTY ACIDS IN THE RAT. T/2 OF THE LABELED PALMITIC ACID WAS 3 HR.

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Cosmetics -> Skin conditioning; Emollient

Methods of Manufacturing

Esterification of palmitic acid with methanol or alcoholysis of palm oil plus vacuum distillation.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Hexadecanoic acid, methyl ester: ACTIVE

Analytic Laboratory Methods

FATTY ACID DETERMINATION IN FATS BY GAS CHROMATOGRAPHY.
SEPARATION OF PARTIALLY DEUTERATED METHYL PALMITATE FROM NONDEUTERATED METHYL PALMITATE BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.

Interactions

METHYL PALMITATE, AN INHIBITOR OF RETICULOENDOTHELIAL SYSTEM (RES) FUNCTION, INHIBITED BOTH THE RES FUNCTION & SERUM LYSOZYME INCREASES WHEN ADMIN TO GLUCAN TREATED MICE.
GLUCAN-TREATED, ENDOTOXIN-SENSITIVE RATS ADMIN METHYL PALMITATE, A RETICULOENDOTHELIAL DEPRESSANT WHICH RENDERS RATS ENDOTOXIN RESISTANT, FOLLOWED BY SALMONELLA ENTERITIDIS ENDOTOXIN, RESULTED IN ENHANCED ELEVATION OF PLASMA GLUTAMIC OXALACETIC TRANSAMINASE & HYPOGLYCEMIA.
THE VASCULAR REMOVAL & ORGAN UPTAKE OF INCOMPATIBLE SHEEP RED CELLS LABELED WITH CHROMIUM IN MICE WAS DECR DUE TO DECR VASCULAR CLEARANCE CAUSED BY FAILURE IN PHAGOCYTOSIS BY BOTH LIVER & SPLEEN AFTER ADMIN OF METHYL PALMITATE, A RETICULOENDOTHELIAL DEPRESSANT.
THE ADMIN OF METHYL PALMITATE 100 MG/100 G, IV TO RATS CAUSED AN INCR IN SURVIVAL AT ENDOTOXIN DOSES OF 0.75 TO 3.0 MG/100 G. ALTHOUGH A MEAN 38% MORTALITY WAS CAUSED BY SALMONELLA ENTERITIDIS ENTOXIN 0.5 MG/100 G, IV IN NORMAL RATS , A 6-FOLD INCR OF THIS DOSE DID NOT CAUSE MORTALITY IN THE METHYL PALMITATE GROUP. METHYL PALMITATE, WHEN ADMIN TO GLUCAN-TREATED RATS, CAUSED NORMAL PHAGOCYTIC ACTIVITY IN THE PRESENCE OF RETICULOENDOTHELIAL SYSTEM HYPERTROPHY.
For more Interactions (Complete) data for METHYL PALMITATE (8 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1. S. Benoit et al. “Palmitic acid mediates hypothalamic insulin resistance by altering PKC-_x0001_ subcellular localization in rodents” Journal of ClinicalInvestigation, vol. 119 pp. 2577-2589, 20092. H. Iijima et al. “The Inhibitory Action of Long-Chain Fatty Acids on the DNA Binding Activity of p53” Lipids, vol. 41 pp. 521-527, 20063. H. Liang et al. “Palmitic acid-induced apoptosis in pancreatic _x0002_-cells is increased by liver X receptor agonist and attenuated by eicosapentaenoate” InVivo, vol. 25 pp. 711-718, 20114. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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